molecular formula C20H20N2O2 B4021478 N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide

N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide

Cat. No.: B4021478
M. Wt: 320.4 g/mol
InChI Key: LKYOONUOBOXGRO-UHFFFAOYSA-N
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Description

N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is a complex organic compound belonging to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through the Fischer indole synthesis.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via an etherification reaction.

    Formylation: The final step involves the formylation of the carbazole derivative to introduce the formamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole-1-ones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide stands out due to its unique combination of a phenylmethoxy group and a formamide moiety. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-13-21-19-8-4-7-16-17-11-15(9-10-18(17)22-20(16)19)24-12-14-5-2-1-3-6-14/h1-3,5-6,9-11,13,19,22H,4,7-8,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYOONUOBOXGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
Reactant of Route 2
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N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
Reactant of Route 3
N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
Reactant of Route 4
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N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
Reactant of Route 5
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N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
Reactant of Route 6
N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide

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